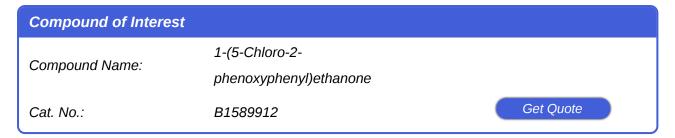


Technical Guide: Purity and Characterization of 1-(5-Chloro-2-phenoxyphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of **1- (5-Chloro-2-phenoxyphenyl)ethanone** (CAS No. 70958-18-8). This document collates available data on its physicochemical properties, analytical characterization, and proposed synthetic and analytical methodologies.

Compound Identification and Properties

1-(5-Chloro-2-phenoxyphenyl)ethanone is a halogenated aromatic ketone. Its structure features a chloro-substituted phenyl ring linked to a phenoxy group, with an ethanone substituent. This unique arrangement of functional groups makes it a molecule of interest in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of 1-(5-Chloro-2-phenoxyphenyl)ethanone



Property	Value	Source
CAS Number	70958-18-8	[1]
Molecular Formula	C14H11ClO2	[2]
Molecular Weight	246.69 g/mol	[2]
Appearance	White to gray solid	[2]
Purity	99.81% (by LCMS)	[2]

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of **1-(5-Chloro-2-phenoxyphenyl)ethanone**. The following table summarizes the available analytical data. While a Certificate of Analysis confirms that the spectra are consistent with the structure, specific spectral data is not publicly available.[2]

Table 2: Summary of Analytical Characterization Data



Technique	Data	Source
Liquid Chromatography-Mass Spectrometry (LCMS)	Purity: 99.81%; Spectrum consistent with structure.	[2]
¹ H Nuclear Magnetic Resonance (¹ H NMR)	Spectrum consistent with structure.	[2]
Infrared (IR) Spectroscopy	No data available for this specific compound. Data for the related compound 1-(5-Chloro-2-hydroxyphenyl)ethanone is available from NIST.[3][4]	-
Mass Spectrometry (Electron Ionization)	No data available for this specific compound. Data for the related compound 1-(5-Chloro-2-hydroxyphenyl)ethanone is available from NIST.[3][4]	-

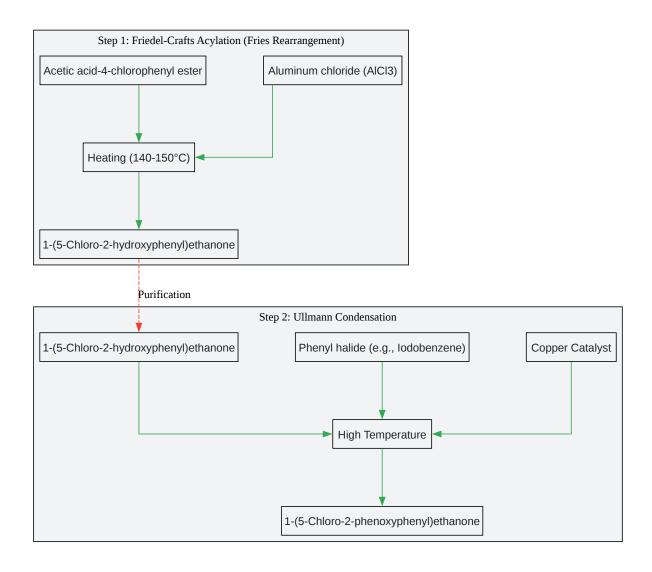
Proposed Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1-(5-Chloro-2-phenoxyphenyl)ethanone** are not readily available in the public domain. However, based on the structure of the molecule, a plausible two-step synthetic pathway can be proposed, followed by standard analytical procedures.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process: a Friedel-Crafts acylation to form the precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone, followed by an Ullmann condensation to introduce the phenoxy group.





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Caption: Proposed two-step synthesis of 1-(5-Chloro-2-phenoxyphenyl)ethanone.



Step 1: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)ethanone (via Fries Rearrangement)

This protocol is adapted from the synthesis of 5'-chloro-2'-hydroxyacetophenone.[5]

- Reaction Setup: In a round-bottomed flask, combine acetic acid-4-chlorophenyl ester and aluminum chloride.
- Heating: Heat the mixture in an oil bath at 140-150°C for 5-6 hours.
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate:hexane mobile phase.
- Workup: After completion, cool the reaction mixture and quench with crushed ice. Extract the product with ethyl acetate.
- Purification: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Synthesis of 1-(5-Chloro-2-phenoxyphenyl)ethanone (via Ullmann Condensation)

This is a general proposed method, as a specific protocol for this reaction is not available. The Ullmann condensation is a standard method for forming aryl ethers.[6]

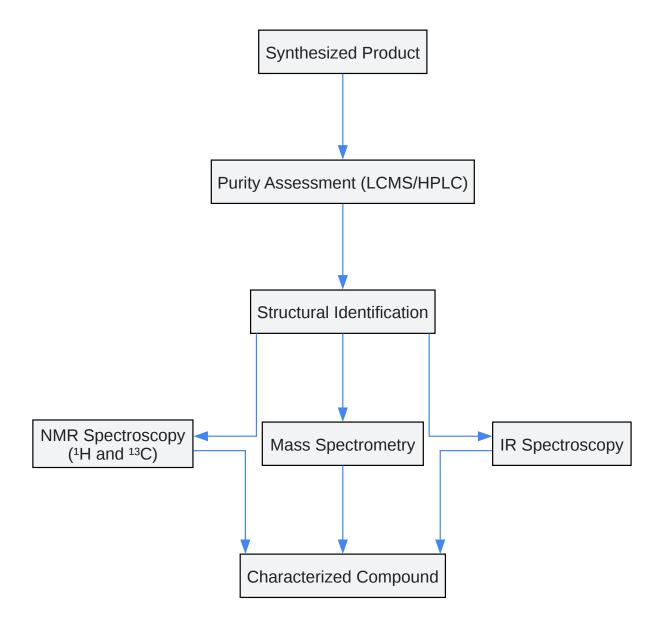
- Reaction Setup: Combine 1-(5-chloro-2-hydroxyphenyl)ethanone, a phenyl halide (e.g., iodobenzene or bromobenzene), a copper catalyst (e.g., copper(I) iodide), and a suitable high-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide) in a reaction vessel. A base (e.g., potassium carbonate) is also typically required.
- Heating: Heat the reaction mixture to a high temperature (often >150°C) under an inert atmosphere.
- Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.



- Workup: Cool the reaction mixture, dilute with a suitable solvent, and filter to remove inorganic salts. Wash the organic phase with water and brine.
- Purification: Dry the organic layer and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Proposed Analytical Characterization Workflow

The following workflow outlines the steps for the comprehensive characterization of the final product.





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Caption: Workflow for the analytical characterization of **1-(5-Chloro-2-phenoxyphenyl)ethanone**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 μm syringe filter.
- HPLC System: A standard HPLC system equipped with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
 - Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a typical starting point.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
 - Injection Volume: 10 μL.
- Data Analysis: Determine the purity by calculating the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.



- ¹H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Spectral Width: -2 to 12 ppm.
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on concentration.
 - Spectral Width: 0 to 220 ppm.
- Data Analysis: Assign the chemical shifts, multiplicities, and coupling constants to the protons and carbons in the molecule to confirm the expected structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization source.
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization ESI, or Atmospheric Pressure Chemical Ionization APCI).
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
- Data Analysis: Identify the molecular ion peak ([M+H]+, [M+Na]+, or [M-H]-) and confirm that the mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of the compound. The isotopic pattern for the chlorine atom should also be observed.

Infrared (IR) Spectroscopy for Functional Group Identification



- Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory)
 or as a KBr pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify characteristic absorption bands for the functional groups present, such as the C=O stretch of the ketone, C-O-C stretch of the ether, and C-Cl stretch, as well as aromatic C-H and C=C vibrations.

Safety Information

1-(5-Chloro-2-phenoxyphenyl)ethanone is classified with the following hazard statements:

- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.

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